5-Bromo-7-chloro-1H-indazole-4-carboxylic acid
CAS No.: 1935488-34-8
Cat. No.: VC15909561
Molecular Formula: C8H4BrClN2O2
Molecular Weight: 275.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935488-34-8 |
|---|---|
| Molecular Formula | C8H4BrClN2O2 |
| Molecular Weight | 275.48 g/mol |
| IUPAC Name | 5-bromo-7-chloro-1H-indazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | RHAIGTRMJSHWIM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Bromo-7-chloro-1H-indazole-4-carboxylic acid belongs to the indazole class, characterized by a bicyclic framework comprising a benzene ring fused to a pyrazole ring. The substitution pattern includes:
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Bromine at position 5
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Chlorine at position 7
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Carboxylic acid at position 4
Its molecular formula is C₈H₄BrClN₂O₂, with a calculated exact mass of 273.90 g/mol . The canonical SMILES string is C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl, reflecting the spatial arrangement of substituents .
Table 1: Key Molecular Descriptors
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound is unavailable, related indazole-carboxylic acid derivatives exhibit planar aromatic systems with intermolecular hydrogen bonding involving the carboxylic acid group . For example, indazol-2-yl-acetic acid forms supramolecular architectures via O–H···N hydrogen bonds, a feature likely conserved in 5-bromo-7-chloro-1H-indazole-4-carboxylic acid .
Synthesis and Manufacturing
Halogenation and Cyclization
A patent detailing the synthesis of 5-bromo-7-methylindole outlines a three-step process applicable to halogenated indazoles :
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Iodination: 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to introduce iodine.
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Sonogashira Coupling: The iodinated intermediate undergoes palladium-catalyzed coupling with alkynes.
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Cyclization: Base-mediated ring closure yields the indazole core.
Physicochemical Properties
Thermal Stability
While experimental data for the target compound is lacking, its analog 5-bromo-7-chloro-1H-indazole (without the carboxylic acid group) has a boiling point of 364.1±22.0°C and density of 1.9±0.1 g/cm³ . The carboxylic acid group likely increases polarity, raising the melting point compared to non-acid analogs.
Solubility and Partitioning
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR data for indazole-carboxylic acid derivatives typically show:
For 5-bromo-7-chloro-1H-indazole-4-carboxylic acid, the expected signals include:
Table 2: Predicted 1H NMR Signals
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | 8.10 | Broad | 1H |
| H-6 | 7.63 | Singlet | 1H |
| COOH | 10–13 | Broad | 1H |
Mass Spectrometry
The molecular ion peak [M+H]+ is expected at m/z 275.48, with characteristic isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 5-Bromoindole-2-carbohydrazide | 14.3 | VEGFR-2 |
| Sorafenib (control) | 6.2 | VEGFR-2 |
| 5-Bromo-7-chloro-1H-indazole-4-COOH | *Pending | *Hypothesized |
Future Research Directions
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